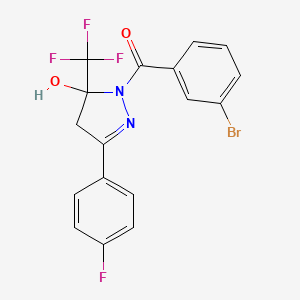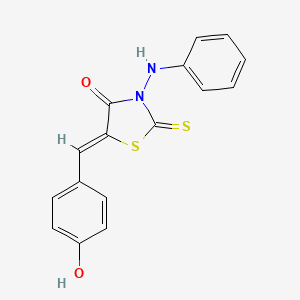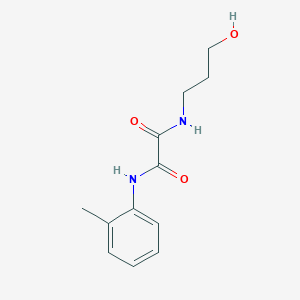
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is an organic compound that belongs to the class of cyclopentanones This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with a phenyl group, a methyl group, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl and methyl groups are introduced through substitution reactions using suitable reagents.
Carboxamide Formation: The carboxamide group is formed by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions at the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-N-(4-methylphenyl)alanine
- 2-methyl-N-(4-methylphenyl)benzenamine
- 4-(4-methylphenyl)-2-oxo-1-phenylcyclopentane-1-carboxamide
Uniqueness
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylphenyl)-3-oxo-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-10-17(11-9-14)21-19(23)20(13-12-18(22)15(20)2)16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQHYIGWVUXPHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-4-piperidinecarboxylate](/img/structure/B5098694.png)
![4-BROMO-N-[4-BROMO-2-({[(HYDRAZINECARBONYL)METHYL]AMINO}(PHENYL)METHYL)PHENYL]BENZAMIDE](/img/structure/B5098700.png)
![N-methyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-N-(3-thienylmethyl)-2-pyridinamine](/img/structure/B5098708.png)
![2,3,4,5,6-pentafluoro-N-{4-[(1-naphthylamino)carbonyl]phenyl}benzamide](/img/structure/B5098712.png)

![PROP-2-EN-1-YL 2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B5098719.png)
![4-[6-(2-chloro-4-methylphenoxy)hexyl]morpholine](/img/structure/B5098724.png)
![N-(4-ethoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5098729.png)


![2,2-dimethyl-N-[2-[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B5098752.png)


![[1-(3-phenoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5098781.png)
